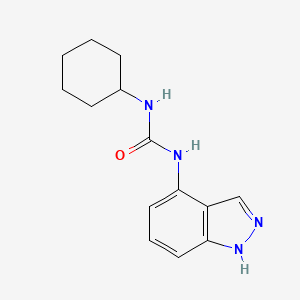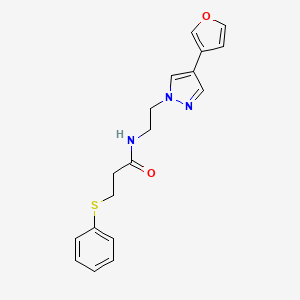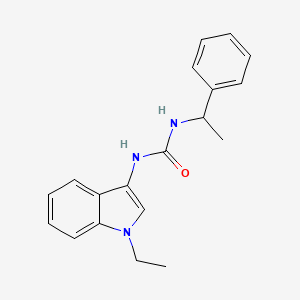
3-(Methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methylsulfonylmethane (MSM) is an organosulfur compound with the formula (CH3)2SO2 . It’s a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones . It’s relatively inert chemically and is able to resist decomposition at elevated temperatures .
Chemical Reactions Analysis
Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive. It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of 1,2,4-triazole derivatives, including those related to 3-(Methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one, demonstrates significant biological importance. These compounds have been evaluated for their in vitro anticancer activities against several cancer cell lines, showcasing moderate activity levels. The process highlights the relevance of such derivatives in medicinal chemistry for developing potential anticancer agents (Salinas-Torres et al., 2022).
Additionally, research into the antibacterial and surface activity of 1,2,4-triazole derivatives reveals that these compounds exhibit antimicrobial activity and can be used as surface active agents. This opens avenues for their application in creating antimicrobial coatings and materials (El-Sayed, 2006).
Corrosion Inhibition
The derivative 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been studied for its corrosion inhibition properties on mild steel in acidic media. It displayed very high inhibition efficiencies, suggesting its potential as a corrosion inhibitor in industrial applications, protecting materials against acid corrosion (Lagrenée et al., 2002).
Antioxidant Activity
Newly synthesized 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been analyzed for their in vitro antioxidant activities. Comparisons with standard antioxidants demonstrated their potential use in combating oxidative stress, contributing to the development of novel antioxidant agents (Yüksek et al., 2015).
Chemotherapeutic Applications
Further exploring the chemotherapeutic potential, a group of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines exhibited promising cytotoxic, antibacterial, and antifungal activity. Such derivatives highlight the versatility of this compound related compounds in developing new therapeutic agents (Sumangala et al., 2012).
Antifungal Applications
The synthesis of Schiff bases of 5-ethoxycarbonylmethylsulfanyl-1,2,4-triazole and their antifungal activities against vegetable pathogens indicate that these compounds could serve as effective antifungal agents, possibly leading to new agricultural fungicides (Qingcu, 2014).
properties
IUPAC Name |
3-(methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3S/c1-11(9,10)2-3-5-4(8)7-6-3/h2H2,1H3,(H2,5,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALLBMKPYUEEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NNC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide](/img/structure/B2748957.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)
![ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2748962.png)


![Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2748965.png)
![2-Amino-4-(4-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2748969.png)
